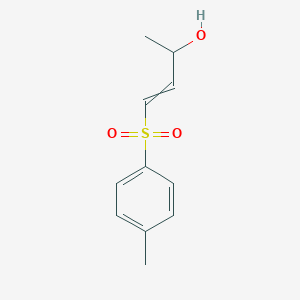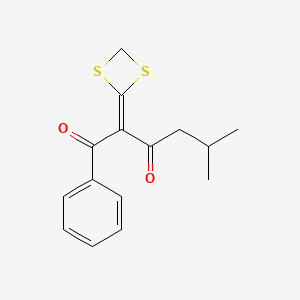![molecular formula C12H12O2 B14309057 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one CAS No. 113503-49-4](/img/structure/B14309057.png)
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetramethylidene-2-oxabicyclo[322]nonan-3-one is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure. The reaction conditions often include high pressure and temperatures around 130°C to improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives
Aplicaciones Científicas De Investigación
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonan-3-one: This compound has a similar bicyclic structure but differs in the arrangement of the carbon atoms and the presence of additional functional groups.
2-Azabicyclo[3.2.2]nonanes: These compounds have a nitrogen atom in the bicyclic structure and exhibit different chemical properties and biological activities.
Uniqueness
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one is unique due to its specific arrangement of carbon atoms and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds.
Propiedades
Número CAS |
113503-49-4 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
6,7,8,9-tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C12H12O2/c1-6-8(3)12-9(4)7(2)10(6)5-11(13)14-12/h10,12H,1-5H2 |
Clave InChI |
HQIREIQEVUIOJK-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CC(=O)OC(C1=C)C(=C)C2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)




